molecular formula C15H16N2O2 B11172752 4-Phenoxy-N-pyridin-3-yl-butyramide

4-Phenoxy-N-pyridin-3-yl-butyramide

Cat. No.: B11172752
M. Wt: 256.30 g/mol
InChI Key: JVNRDRVMFZWCCA-UHFFFAOYSA-N
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Description

4-Phenoxy-N-pyridin-3-yl-butyramide is a synthetic organic compound featuring a pyridine ring substituted at the 3-position with a butyramide group and a phenoxy moiety at the 4-position (Figure 1).

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-phenoxy-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C15H16N2O2/c18-15(17-13-6-4-10-16-12-13)9-5-11-19-14-7-2-1-3-8-14/h1-4,6-8,10,12H,5,9,11H2,(H,17,18)

InChI Key

JVNRDRVMFZWCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(pyridin-3-yl)butanamide typically involves the reaction of 4-phenoxybutanoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired amide product .

Industrial Production Methods

In an industrial setting, the production of 4-phenoxy-N-(pyridin-3-yl)butanamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The purification of the product is achieved through crystallization or chromatography techniques to obtain high-purity material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-phenoxy-N-(pyridin-3-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (hereafter termed Compound A), described in , shares a pyridine core but differs in substituents (Table 1). Key structural variations include:

  • 4-Phenoxy-N-pyridin-3-yl-butyramide: Contains a phenoxy group (electron-rich aromatic system) and a flexible butyramide chain.
  • Compound A: Features chloro and amino substituents on the pyridine ring, alongside substituted phenyl groups.

Table 1: Structural and Physicochemical Comparison

Property 4-Phenoxy-N-pyridin-3-yl-butyramide Compound A ()
Molecular Weight ~286.3 g/mol ~450–500 g/mol*
Key Substituents Phenoxy, butyramide Chloro, amino, aryl
Calculated logP (Lipophilicity) ~2.8 (moderate lipophilicity) ~3.5–4.0*
Hydrogen Bond Capacity 3 acceptors, 2 donors (amide + pyridine) 4–5 acceptors/donors (amino + pyridine)
Solubility (Predicted) Moderate in DMSO, low in water Low in polar solvents*

*Values inferred from structural analogs in .

Solvatochromic and Solubility Properties

Pharmacological Potential

Compound A and related analogs in are associated with kinase inhibition and antimicrobial activity. The target compound’s amide group could mimic ATP-binding motifs in kinases, while its phenoxy moiety may enhance membrane permeability. However, the absence of amino or chloro substituents might limit interactions with charged residues in active sites, reducing potency compared to Compound A .

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